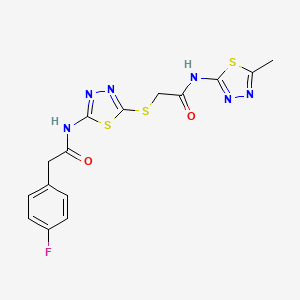

![molecular formula C8H9BrN2O2 B2974824 4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-56-3](/img/structure/B2974824.png)

4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

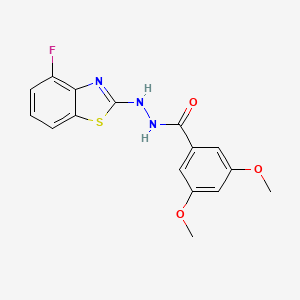

“4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Cascade Reaction Sequences

A study described a novel cascade reaction sequence that produces 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones from α-bromo ketones and 6-amino-2-methylpyrimidin-4(3H)-one under specific conditions. This method represents an efficient route to these molecules, highlighting their potential in further synthetic applications (Gao et al., 2007).

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives starting from dibromo derivatives of homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones. The research demonstrated an improved synthesis method that enhances yields, reduces reaction times, and is environmentally friendly due to the closed system of microwave synthesis (Faty et al., 2015).

Biological Activity and Applications

Antimicrobial Activity

The same study investigating microwave-assisted synthesis also evaluated the antimicrobial activities of the synthesized compounds. Some of the newly synthesized compounds showed moderate to low activities against investigated microbial species, underscoring the importance of structural variation in enhancing biological activity (Faty et al., 2015).

Urease Inhibition

A different study explored the urease inhibition properties of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, finding that some compounds exhibited significant activity. This highlights the potential of pyrrolo[1,2-c]pyrimidine derivatives in the development of urease inhibitors with therapeutic applications (Rauf et al., 2010).

Anticancer Activity

Research into fused pyrimidinone derivatives, including Schiff base ligands and their complexes with La and Gd, demonstrated promising anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2). This suggests the potential utility of pyrrolo[1,2-c]pyrimidine derivatives in anticancer therapy (Aly et al., 2018).

Wirkmechanismus

The mode of action of these compounds often involves interaction with specific targets leading to changes in cellular processes. For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly impact a compound’s bioavailability and efficacy.

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7(12)6(9)5-3-2-4-11(5)8(10)13/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBFTWRJVSSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C2CCCN2C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)

![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)